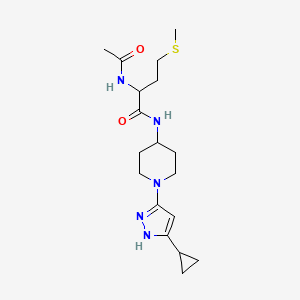

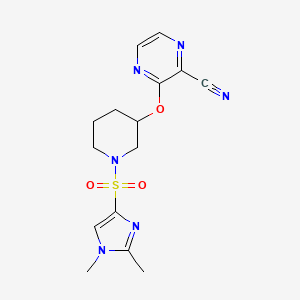

![molecular formula C19H16N4O2 B3009479 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 1172794-57-8](/img/structure/B3009479.png)

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide" is a chemical entity that appears to be a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but it is related to the class of compounds discussed in the context of furan ring transformation, which is a key step in synthesizing new condensed benzimidazole derivatives, such as the 5H,12H-benzo[4,5]imidazo[1,2-a]pyrrolo[1,2-d]pyrazines .

Synthesis Analysis

The synthesis of related benzimidazole derivatives involves the transformation of the furan ring in 1-[(5-alkylfuran-2-yl)methyl]-2-(chloromethyl)benzimidazoles . Although the exact synthesis of the compound is not detailed, it can be inferred that similar methodologies may be applied. The synthesis process includes two routes for the formation of the pyrrolopyrazine system, which differ in the order of introducing the amino group and opening the furan ring .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused ring system that includes benzene and imidazole rings. The compound likely possesses a similar fused ring system with additional substituents, such as a furan ring and pyridine moiety, which may influence its chemical behavior and interaction with biological targets .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions for the compound "this compound". However, the synthesis of related compounds involves key transformations of the furan ring, which is a crucial step in creating the pyrrolopyrazine system . These transformations may include nucleophilic substitution reactions, ring-opening reactions, and the introduction of various functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly provided in the papers. However, based on the structural features of benzimidazole derivatives and the presence of a furan ring, it can be speculated that the compound may exhibit moderate polarity, potential for hydrogen bonding, and certain solubility characteristics in organic solvents . The exact properties would depend on the specific substituents and their arrangement in the molecule.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

Azoles, including benzimidazoles and imidazoles, are noted for their wide-ranging pharmacological activities. These compounds have been investigated for their potential in treating central nervous system (CNS) disorders. The furan ring, present in the structure of the mentioned compound, is known for its ability to penetrate the CNS, potentially offering therapeutic benefits for neurological disorders. The azole group, common to benzimidazoles, imidazoles, and thiazoles, might be responsible for some CNS effects, suggesting the potential of such compounds to act via various neurotransmitters and ion channels, possibly exhibiting chiral properties (S. Saganuwan, 2020; S. Saganuwan, 2017).

Additionally, imidazole derivatives have been reviewed for their antitumor activities, indicating the significance of such structures in the search for new anticancer drugs. This research highlights the diversity of biological properties associated with imidazole, benzimidazole, and related compounds, including their potential in developing treatments for various tumors (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

Organic Synthesis and Material Science

The versatility of azole and furan derivatives also extends to organic synthesis and material science, where they serve as building blocks for creating complex molecules with specific functions. For example, the synthesis of coumarin and oxadiazole derivatives has been explored for their wide range of biological activities, which can be modified to enhance drug effectiveness. Such compounds exhibit various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities, underscoring the utility of furan derivatives in synthesizing potent drugs (S. Jalhan et al., 2017).

The chemical reactivity of furan derivatives, including interactions with C- and N-nucleophiles, has been systematically reviewed, demonstrating their importance in producing a wide array of compounds ranging from amides to heterocyclic compounds. This reactivity underpins the role of furan-based structures in the synthesis of novel organic compounds with potential applications across different scientific domains (I. Kamneva, T. V. Anis’kova, A. Egorova, 2018).

properties

IUPAC Name |

5-(benzimidazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c24-19(21-11-14-4-3-9-20-10-14)18-8-7-15(25-18)12-23-13-22-16-5-1-2-6-17(16)23/h1-10,13H,11-12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGHGKMEFRKVBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

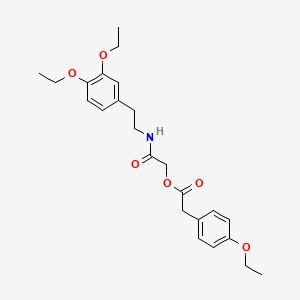

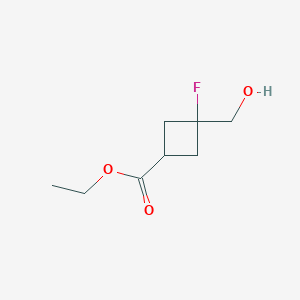

![2-(4-chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazino}ethyl)acetamide](/img/structure/B3009402.png)

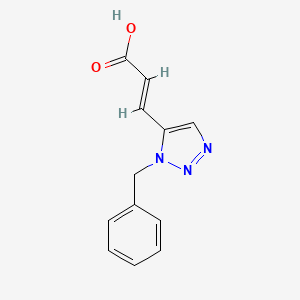

![2-([1,1'-biphenyl]-4-yl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3009403.png)

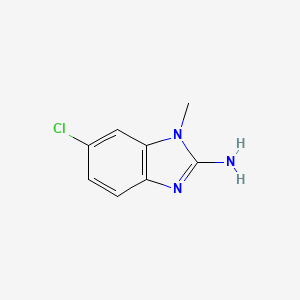

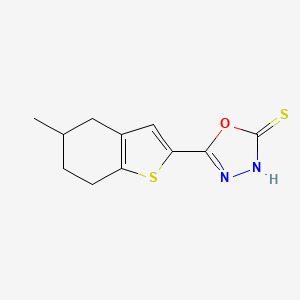

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3009405.png)

![3-(4-fluorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3009410.png)

![3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3009412.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3009414.png)

![4-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B3009415.png)